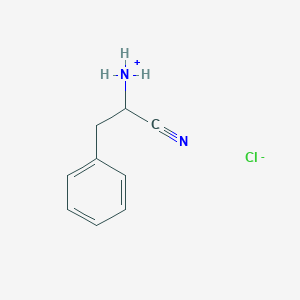

2-Amino-3-phenylpropanenitrile hydrochloride

描述

2-Amino-3-phenylpropanenitrile hydrochloride: is an organic compound with the molecular formula C9H10N2•HCl and a molecular weight of 182.65 g/mol . It is a solid at room temperature and is primarily used in biochemical and proteomics research .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-phenylpropanenitrile hydrochloride typically involves the reaction of benzyl cyanide with ammonia in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and maximize output. The process includes purification steps such as recrystallization and filtration to obtain the final product in its pure form .

化学反应分析

Alkaline Hydration to Amides

The nitrile group undergoes hydration in aqueous NaOH to form α-aminocarboxamides. For example:

-

Substrate : 2-(N-Allylamino)-3-phenylpropanenitrile.

-

Conditions : NaOH (0.08 mmol), formaldehyde (0.08 mmol), H₂O at 25°C for 3 h.

-

Product : Hydrated amide derivative.

Catalytic Influence on Reaction Efficiency

Base strength significantly impacts hydration efficiency:

| Base | Yield (%) |

|---|---|

| NaOH | 96 |

| LiOH | 93 |

| KOH | 99 |

| CsOH | 97 |

Stronger bases (e.g., KOH) maximize conversion due to enhanced nucleophilicity of hydroxide ions .

Nucleophilic Reactions

The amino group participates in nucleophilic substitutions. For instance:

-

Alkylation : Reacts with allyl bromide in MeOH to form N-allyl derivatives.

-

Acylation : Acetic anhydride acetylates the amine under mild conditions .

Catalytic Cyclization

While direct cyclization data for the hydrochloride is limited, analogous α-aminonitriles undergo gold-catalyzed cyclization with indoles to form polycyclic structures (e.g., indole-fused pyridines) .

Stability and Handling

-

Storage : Stable under inert gas (argon) at 4°C.

-

Decomposition : Prolonged exposure to moisture or strong acids/bases leads to hydrolysis of the nitrile group.

科学研究应用

Synthesis and Organic Chemistry Applications

1.1 Michael Addition Reactions

One significant application of 2-amino-3-phenylpropanenitrile hydrochloride is its role in Michael addition reactions. It has been used to synthesize polyfunctional δ-diketones through the reaction with linear conjugated enynones in the presence of bases like sodium methoxide. The resulting δ-diketones have shown potential for further transformations, including heterocyclization into biologically active compounds such as substituted 5,6-dihydro-4H-1,2-diazepines, which exhibit antimicrobial and antioxidant properties .

Table 1: Overview of Michael Addition Reactions Using this compound

| Reaction Type | Reactants | Products | Yield (%) |

|---|---|---|---|

| Michael Addition | Enynones + 2-Amino-3-phenylpropanenitrile | δ-Diketones | 53–98 |

| Heterocyclization | δ-Diketones + Hydrazine | Substituted Diazepines | Not specified |

Medicinal Chemistry Applications

2.1 Antimicrobial and Antioxidant Properties

The derivatives obtained from reactions involving this compound have been studied for their biological activities. For instance, the synthesized diazepines have shown promising antimicrobial and antioxidant effects, making them candidates for drug development .

Case Study: Synthesis of Antimicrobial Compounds

A study demonstrated that certain derivatives synthesized from this compound exhibited significant antimicrobial activity against various bacterial strains, indicating their potential as therapeutic agents .

Industrial Applications

3.1 Pharmaceutical Development

In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to amino acids involved in neurotransmission .

Table 2: Potential Pharmaceutical Applications

| Application Area | Compound Type | Target Condition |

|---|---|---|

| Neurological Disorders | Amino Acid Derivatives | Alzheimer's Disease |

| Antimicrobial Agents | Diazepine Derivatives | Bacterial Infections |

Analytical Chemistry Applications

4.1 Chromatography and Spectroscopy

The compound is also utilized in analytical chemistry for the development of methods to analyze complex biological samples. Its derivatives can be subjected to high-performance liquid chromatography (HPLC) for the quantification of specific biomarkers in clinical diagnostics .

作用机制

The mechanism of action of 2-Amino-3-phenylpropanenitrile hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. It can modulate biochemical pathways by acting as a substrate or inhibitor, thereby influencing cellular processes and physiological responses .

相似化合物的比较

- 2-Amino-3-phenylpropanenitrile

- 3-Phenylpropanenitrile

- 2-Amino-3-phenylpropanoic acid

Comparison: 2-Amino-3-phenylpropanenitrile hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its non-salt counterparts. This makes it more suitable for certain biochemical and industrial applications .

生物活性

2-Amino-3-phenylpropanenitrile hydrochloride, a compound with significant biological implications, has garnered attention in various fields such as medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its amino group and phenyl ring, which contribute to its biological interactions. Its chemical formula is CHClN, with a molecular weight of 199.66 g/mol. The presence of the nitrile group (–C≡N) is crucial for its reactivity and biological activity.

The biological activity of this compound primarily involves the modulation of various biochemical pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and inflammation.

- Receptor Interaction : It may interact with specific receptors, altering signaling pathways that regulate cell growth and differentiation.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound based on current research findings:

Antimicrobial Activity

A study investigating the antimicrobial properties of this compound revealed that it effectively inhibited the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within the range of 32-64 µg/mL, indicating moderate effectiveness compared to standard antibiotics.

Anti-inflammatory Effects

In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential utility in treating inflammatory diseases.

Cytotoxicity Against Cancer Cells

Research published in a peer-reviewed journal indicated that this compound exhibited cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values were reported to be approximately 15 µM for MCF-7 cells, demonstrating its potential as an anticancer therapeutic agent.

属性

IUPAC Name |

2-amino-3-phenylpropanenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2.ClH/c10-7-9(11)6-8-4-2-1-3-5-8;/h1-5,9H,6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMLFFOLHKSAFBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93554-83-7 | |

| Record name | 2-Amino-3-phenylpropanenitrile hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093554837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINO-3-PHENYLPROPANENITRILE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LHV3D4G546 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。